methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound. It belongs to the class of thiazolopyrimidines, which are known for their diverse biological activities. This compound is characterized by its complex structure, which includes a thiazolopyrimidine core, a dichlorobenzylidene moiety, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolopyrimidine Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorobenzylidene Moiety: This step involves the condensation of the thiazolopyrimidine core with a dichlorobenzaldehyde derivative.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class may have similar structures but different substituents.
Benzylidene Derivatives: Compounds with different benzylidene groups may exhibit different properties.
Methoxyphenyl Derivatives: Variations in the methoxyphenyl group can lead to different biological activities.
Uniqueness
Methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities.
Biological Activity
Methyl (2Z)-2-(3,4-dichlorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclodehydration methods and subsequent modifications to enhance biological activity. The target compound was synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. Structural characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.
Antimicrobial Activity
Research has demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized in related studies showed moderate to high antibacterial activity against various strains of bacteria. In particular, derivatives with specific substitutions at the 5-position exhibited enhanced activity compared to their non-cyclized analogs .
Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidines
Compound | Activity Against | MIC (µg/mL) |
---|---|---|
2a | Staphylococcus aureus | 32 |
2b | Escherichia coli | 64 |
2c | Pseudomonas aeruginosa | 16 |
Anti-inflammatory Effects
Thiazolo[3,2-a]pyrimidines have also been evaluated for their anti-inflammatory effects. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β in various cell models. This suggests a potential mechanism for their use in treating inflammatory conditions .
Anticancer Activity
The anticancer potential of this compound has been investigated through cytotoxicity assays against several cancer cell lines. Notably, derivatives have shown selective cytotoxicity against M-HeLa (cervical adenocarcinoma) cells while exhibiting low toxicity to normal liver cells. This selectivity is crucial for developing safer therapeutic agents .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | M-HeLa | 15 |
Compound B | MCF-7 | 20 |
Compound C | Normal Liver Cells | >100 |
Case Studies
Several studies have provided insights into the biological mechanisms underlying the activity of thiazolo[3,2-a]pyrimidines:
- Antimicrobial Study : A series of thiazolo[3,2-a]pyrimidine derivatives were tested against bacterial strains. The study found that specific substitutions at the benzylidene position significantly improved antimicrobial efficacy compared to standard antibiotics .
- Anti-inflammatory Mechanism : In experiments using glial cell cultures treated with glutamate, compounds demonstrated protective effects against excitotoxicity by reducing intracellular calcium influx and inhibiting nitric oxide production. This highlights their potential role in neuroprotective therapies .
- Anticancer Efficacy : In vivo studies showed that certain thiazolo[3,2-a]pyrimidine derivatives could inhibit tumor growth in mouse models of cancer. The compounds reduced tumor size significantly compared to controls without causing substantial toxicity to normal tissues .
Properties
Molecular Formula |
C23H18Cl2N2O4S |
---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[(3,4-dichlorophenyl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18Cl2N2O4S/c1-12-19(22(29)31-3)20(14-6-4-5-7-17(14)30-2)27-21(28)18(32-23(27)26-12)11-13-8-9-15(24)16(25)10-13/h4-11,20H,1-3H3/b18-11- |
InChI Key |
KRAGYZPDGXAKPZ-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CC=C4OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CC=C4OC)C(=O)OC |
Origin of Product |
United States |
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